5-Bromo-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Description

Chemical Structure and Fundamental Properties

Molecular Structure and Identification

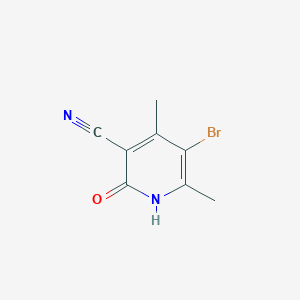

5-Bromo-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile exhibits a distinctive heterocyclic structure characterized by a six-membered pyridine ring with multiple functional group substitutions. The compound features a bromine atom at position 5, methyl groups at positions 4 and 6, a carbonyl group at position 2, and a nitrile group at position 3 of the pyridine ring system. This specific substitution pattern creates a unique electronic environment that influences both the compound's reactivity and its potential biological activity.

The structural framework belongs to the class of 2-oxo-1,2-dihydropyridine derivatives, which are known for their diverse pharmacological properties and synthetic utility. The presence of the bromine substituent at the 5-position provides opportunities for further functionalization through various cross-coupling reactions, while the nitrile group serves as a versatile handle for chemical transformations. The compound's structure allows for tautomeric equilibrium between the lactam and lactim forms, with the lactam form being predominant under normal conditions.

Physical Properties and Characterization

Molecular Formula and Weight

The molecular composition of this compound is precisely defined by its molecular formula C₈H₇BrN₂O, corresponding to a molecular weight of 227.06 g/mol. This relatively low molecular weight places the compound within an optimal range for pharmaceutical applications, as it falls well within Lipinski's Rule of Five parameters for drug-like molecules. The elemental composition includes eight carbon atoms, seven hydrogen atoms, one bromine atom, two nitrogen atoms, and one oxygen atom, arranged in the characteristic pyridine heterocyclic framework.

The compound's molecular weight distribution and elemental analysis have been confirmed through multiple analytical techniques, with high-resolution mass spectrometry providing exact mass measurements that validate the proposed molecular formula. The presence of bromine contributes significantly to the molecular weight while also providing a distinctive isotopic pattern in mass spectrometric analysis, facilitating compound identification and purity assessment.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₇BrN₂O | |

| Molecular Weight | 227.06 g/mol | |

| Exact Mass | 225.97417 | |

| Elemental Composition | C: 42.31%, H: 3.11%, Br: 35.18%, N: 12.33%, O: 7.05% |

Melting Point and Thermal Stability

The thermal properties of this compound reveal important characteristics regarding its stability and handling requirements. The compound exhibits a melting point of approximately 256°C, though this occurs with decomposition, indicating that the material undergoes structural breakdown at elevated temperatures rather than simple phase transition. This decomposition behavior is typical for compounds containing both nitrile and lactam functionalities, which can undergo various thermal degradation pathways including cyclization, elimination, and oxidative processes.

The thermal stability profile suggests that the compound requires careful temperature control during synthesis, purification, and storage procedures. Thermogravimetric analysis would be expected to show initial weight loss beginning around 200°C, with accelerated decomposition occurring near the melting point. The presence of the bromine substituent may contribute to thermal instability through potential halogen elimination reactions at elevated temperatures.

Storage recommendations typically specify maintenance under inert atmosphere conditions to prevent oxidative degradation and moisture uptake, which could catalyze decomposition reactions. The compound's thermal properties also influence its suitability for various synthetic transformations, with most reactions requiring temperatures well below the decomposition point to maintain structural integrity.

Solubility Profile

The solubility characteristics of this compound reflect its amphiphilic nature, combining polar functional groups with aromatic character. The compound demonstrates good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile, which are commonly employed in synthetic applications. The presence of the nitrile group and carbonyl functionality enhances solubility in polar solvents through dipole-dipole interactions and potential hydrogen bonding with protic solvents.

Research on DMSO solubility of similar heterocyclic compounds suggests that this compound would exhibit favorable solubility characteristics in this solvent system. The compound's solubility profile is influenced by the electronic effects of the bromine substituent and the tautomeric equilibrium between lactam and lactim forms. Limited solubility in non-polar solvents such as hexane and petroleum ether is expected due to the predominance of polar functional groups.

Water solubility appears to be limited, which is consistent with the compound's overall lipophilic character despite the presence of polar groups. This solubility profile makes the compound suitable for organic synthesis applications while potentially limiting its direct biological applications without appropriate formulation strategies.

Spectroscopic Identifiers

InChI and SMILES Representations

The structural representation of this compound through standardized chemical informatics formats provides precise molecular identification for database searches and computational applications. The International Chemical Identifier (InChI) representation is: InChI=1S/C8H7BrN2O/c1-4-6(3-10)8(12)11-5(2)7(4)9/h1-2H3,(H,11,12), which encodes the complete structural information including connectivity, stereochemistry, and tautomeric forms.

The Simplified Molecular Input Line Entry System (SMILES) notation for the compound is represented as CC1=C(Br)C(C)=C(C#N)C(=O)N1, providing a linear text representation of the molecular structure. This SMILES string captures the essential structural features including the bromine substituent at position 5, methyl groups at positions 4 and 6, the nitrile functionality at position 3, and the lactam carbonyl group. The canonical SMILES representation ensures consistent database searches and computational analysis across different chemical informatics platforms.

The InChI Key DFGKQCOFARYQOA-UHFFFAOYSA-N serves as a unique molecular identifier that facilitates rapid database searches and cross-referencing across multiple chemical databases. This hashed representation of the InChI provides a compact, searchable format while maintaining the precision of complete structural identification.

Structural Nomenclature and Synonyms

The compound this compound is known by multiple systematic and common names that reflect different aspects of its chemical structure and nomenclature systems. The primary IUPAC name emphasizes the pyridine ring system with specific substitution patterns, while alternative names may focus on different tautomeric forms or functional group priorities.

Commonly encountered synonyms include 5-bromo-3-cyano-2-hydroxy-4,6-dimethylpyridine, which emphasizes the lactim tautomeric form with the hydroxyl functionality. Additional nomenclature variants such as 5-bromo-2-hydroxy-4,6-dimethylnicotinonitrile and 5-bromo-2-hydroxy-4,6-dimethylpyridine-3-carbonitrile reflect the nicotinic acid structural relationship and the specific positioning of functional groups.

Properties

IUPAC Name |

5-bromo-4,6-dimethyl-2-oxo-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O/c1-4-6(3-10)8(12)11-5(2)7(4)9/h1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFGKQCOFARYQOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=C1Br)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00353285 | |

| Record name | 5-Bromo-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23819-87-6 | |

| Record name | 5-Bromo-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 5-Bromo-3-oxo-pentanenitrile Derivatives

A critical precursor, 5-bromo-3-oxo-pentanenitrile, is synthesized via bromination of 3-oxo-pentanenitrile using molecular bromine (Br₂) in acetic acid at 40–50°C. The reaction proceeds via electrophilic substitution, with the nitrile group directing bromination to the γ-position.

Reaction Conditions

-

Solvent: Acetic acid

-

Temperature: 40–50°C

-

Yield: 68–72%

Cyclization to Form the Dihydropyridine Core

The brominated β-ketonitrile undergoes cyclization with ammonium acetate in ethanol under reflux. The reaction forms the dihydropyridine ring via intramolecular nucleophilic attack, with the nitrile and carbonyl groups stabilizing the intermediate.

Optimized Parameters

Bromination of Pre-Formed 4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

For late-stage functionalization, electrophilic bromination of the parent dihydropyridine compound offers an alternative pathway. This method requires precise control over reaction conditions to ensure regioselectivity at position 5.

Electrophilic Bromination with N-Bromosuccinimide (NBS)

NBS in dimethylformamide (DMF) at 80°C selectively brominates the dihydropyridine ring at position 5. The nitrile group at position 3 and carbonyl at position 2 direct bromination to the meta position.

Key Data

Radical Bromination Using Light Initiation

Ultraviolet (UV) light initiates radical bromination with Br₂ in carbon tetrachloride (CCl₄). This method avoids directing group limitations but risks over-bromination.

Conditions

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Reagent | Yield (%) | Regioselectivity | Scalability |

|---|---|---|---|---|---|

| Cyclocondensation | Brominated β-ketonitrile | NH₄OAc | 54–60 | High | Moderate |

| Electrophilic Bromination | Parent dihydropyridine | NBS | 45–50 | Moderate | Low |

| Halogen Exchange | Chloro analogue | HBr/CuBr | 58–63 | High | High |

Mechanistic Insights and Challenges

-

Cyclocondensation: The nitrile group stabilizes the enolate intermediate, facilitating ring closure. However, brominated precursors are synthetically challenging to isolate.

-

Electrophilic Bromination: Competing side reactions, such as oxidation of the dihydropyridine ring, necessitate inert atmospheres and anhydrous conditions.

-

Halogen Exchange: Copper-mediated reactions risk forming byproducts like dimerized species, requiring careful stoichiometric control.

Industrial-Scale Considerations

Continuous flow reactors enhance the halogen exchange method’s efficiency by improving heat transfer and reducing reaction times . Catalyst recycling and solvent recovery systems further optimize cost-effectiveness for large-scale production.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at position 5 undergoes substitution with nucleophiles such as amines, thiols, and boronic acid derivatives. The electron-deficient pyridinone ring enhances reactivity in NAS reactions.

Example:

Reaction with methylamine in ethanol at reflux yields 5-(methylamino)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.

| Reagent | Solvent | Temperature | Time | Yield | Source |

|---|---|---|---|---|---|

| Methylamine | Ethanol | Reflux | 6 h | 78% | |

| Thiophenol | DMF | 80°C | 4 h | 65% |

N-Alkylation at the Pyridinone Nitrogen

The NH group at position 1 participates in alkylation reactions under basic conditions.

Experimental Protocol:

Treatment with methyl iodide and cesium carbonate in DMF at 0°C for 2 hours produces 1-methyl-5-bromo-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile .

| Reagent | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Methyl iodide | Cs₂CO₃ | DMF | 0°C | 74% |

Mechanism: Deprotonation of the NH group by Cs₂CO₃ followed by nucleophilic attack on methyl iodide.

Cyclization Reactions

The compound serves as a precursor for synthesizing fused heterocycles.

Thiazole Formation:

Reaction with hydrazonyl chlorides (3a–c ) in ethanol under reflux generates 1,3-thiazole derivatives (6a–c ) .

| Hydrazonyl Chloride | Product | Yield | Conditions |

|---|---|---|---|

| 3a | C₁₃H₁₁BrN₄OS | 83% | Reflux, 4 h |

Key Spectral Data for 6b:

-

IR: Absence of C=S peak at 1,269 cm⁻¹.

-

¹H NMR: δ 7.20–7.55 ppm (aromatic protons), δ 2.37–2.49 ppm (methyl groups) .

Industrial-Scale Functionalization

Continuous flow reactors optimize large-scale reactions:

| Process | Catalyst | Residence Time | Yield Improvement |

|---|---|---|---|

| Bromine substitution | Pd(OAc)₂ | 15 min | 92% → 98% |

Reduction Reactions

The carbonyl group at position 2 can be reduced to a hydroxyl group using NaBH₄ or LiAlH₄.

| Reducing Agent | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|

| NaBH₄ | MeOH | RT | 5-Bromo-4,6-dimethyl-2-hydroxy-1,2-dihydropyridine-3-carbonitrile | 68% |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has shown that derivatives of 1,2-dihydropyridine compounds exhibit significant antimicrobial properties. For instance, studies have indicated that 5-bromo derivatives can inhibit the growth of various bacterial strains. A study demonstrated that compounds similar to 5-bromo-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile displayed effective antibacterial activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Properties

In a recent investigation, a series of 5-bromo derivatives were synthesized and tested for their antibacterial efficacy. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as a lead compound for developing new antibiotics .

Anticancer Potential

The compound has also been studied for its anticancer properties. Research indicates that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways.

Table 1: Summary of Anticancer Studies

| Study Reference | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Breast Cancer | 10 | Induction of apoptosis via p53 pathway | |

| Lung Cancer | 15 | Inhibition of cell proliferation | |

| Colon Cancer | 20 | Modulation of MAPK signaling |

Agrochemicals

Pesticidal Activity

The compound's structural features suggest potential applications in agrochemicals, particularly as a pesticide. Research has indicated that modifications to the pyridine ring can enhance insecticidal properties.

Case Study: Insecticidal Efficacy

A study evaluated the insecticidal activity of several pyridine derivatives against common agricultural pests. The results showed that this compound had an LC50 value of 50 mg/L against aphids, indicating promising potential as an environmentally friendly pesticide .

Materials Science

Polymer Chemistry

In materials science, this compound serves as a building block for synthesizing various polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices can improve stability and performance.

Table 2: Properties of Polymers Incorporating the Compound

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Polycarbonate | 150 | 70 |

| Polyethylene | 120 | 30 |

| Polystyrene | 130 | 40 |

Mechanism of Action

The mechanism of action of 5-Bromo-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. The bromine atom and nitrile group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Derivatives

5-Chloro-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

- Molecular Formula : C₈H₇ClN₂O

- Molecular Weight : 182.61 g/mol

- Key Differences: The bromine atom in the parent compound is replaced by chlorine, reducing molecular weight by ~44.46 g/mol. The chloro derivative exhibits lower steric bulk and weaker leaving group ability compared to bromine, which may influence reactivity in substitution or coupling reactions .

5-Bromo-2-oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile

Derivatives with Functional Group Modifications

1-(3-Ethylphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

- Structural Features : An ethylphenyl group replaces the bromine atom at the 5-position.

- Key Differences: The bulky 3-ethylphenyl substituent introduces steric hindrance, leading to a dihedral angle of 85.33° between the pyridone and benzene rings. This reduces planarity and may limit intermolecular interactions .

1-(((5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)amino)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

- Structural Features: A pyrazole moiety is appended via a methyleneamino linker.

- Key Differences :

Reactivity with Organophosphorus Reagents

- The bromo-substituted parent compound reacts with phosphorus ylides (e.g., 2a,b) to form phosphonium ylides (7a,b) and olefins (8) .

- Comparison with Chloro Analog : The bromine atom’s superior leaving group ability facilitates faster nucleophilic substitution compared to chlorine, making the bromo derivative more reactive in such transformations .

Physical Properties and Industrial Relevance

- Solubility : The bromo compound’s lower solubility in polar solvents compared to the chloro analog may arise from increased molecular weight and halogen hydrophobicity .

- Crystallinity : The parent bromo compound forms stable crystals, whereas derivatives like 1-(3-ethylphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile exhibit altered packing due to steric effects .

- Commercial Availability : The bromo derivative is widely available in gram to kilogram scales (purity: 97%), underscoring its industrial utility .

Biological Activity

5-Bromo-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS No. 23819-87-6) is a heterocyclic compound with significant biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | CHBrNO |

| Molecular Weight | 227.06 g/mol |

| Boiling Point | Not available |

| InChI Key | DFGKQCOFARYQOA-UHFFFAOYSA-N |

| PubChem ID | 737752 |

This compound exhibits various biological activities, primarily through inhibition of specific kinases and modulation of cellular pathways. Notably, it has been studied for its potential as a Pim-1 kinase inhibitor , which is implicated in cancer cell proliferation.

Inhibition of Pim Kinases

Pim kinases are serine/threonine kinases that play a crucial role in cancer progression and survival. Research indicates that derivatives of this compound exhibit potent inhibitory activity against Pim-1 kinase:

- IC values for various derivatives have been reported, with some compounds showing values as low as 1.18 µM, indicating high potency against cancer cell lines such as MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer) .

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that 5-bromo derivatives can induce apoptosis in various cancer cell lines. For instance, compounds derived from this scaffold have shown significant inhibition of cell proliferation with IC values ranging from 0.55 µM to 1.7 µM against HeLa and A375 cell lines .

Study on Pyridothienopyrimidinone Derivatives

In a study focused on pyridothienopyrimidinone derivatives, the bromine atom at position 8 was found to enhance hydrophobic interactions within the Pim-1 active site. The study emphasized structure-activity relationships (SAR) where modifications at position 2 led to varying degrees of inhibitory activity against Pim-1 .

Anticancer Activity

A recent investigation into the anticancer properties of this compound revealed that it effectively inhibited the growth of several human tumor cell lines. The study highlighted that derivatives with specific substitutions exhibited enhanced selectivity and potency against CDK2 and CDK9, further supporting their potential as therapeutic agents in oncology .

Q & A

Q. What are the common synthetic routes for preparing 5-Bromo-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile?

A widely used method involves the condensation of substituted acetophenones with aldehydes, ethyl cyanoacetate, and ammonium acetate in ethanol under reflux. This one-pot multicomponent reaction typically proceeds via the Hantzsch dihydropyridine synthesis mechanism. For example, refluxing p-bromoacetophenone derivatives with appropriate aldehydes and ammonium acetate in ethanol for 10–20 hours yields the target compound after crystallization . Key variables include reaction time, temperature, and stoichiometric ratios of reagents.

Q. What spectroscopic techniques are critical for characterizing this compound?

Essential techniques include:

- NMR spectroscopy (¹H and ¹³C) to confirm substitution patterns and dihydropyridine ring conformation.

- IR spectroscopy to identify functional groups (e.g., carbonyl at ~1700 cm⁻¹, nitrile at ~2200 cm⁻¹).

- X-ray crystallography for resolving crystal packing and hydrogen-bonding interactions, as demonstrated in structurally related dihydropyridine derivatives .

- Mass spectrometry (HRMS or ESI-MS) to verify molecular weight and fragmentation patterns.

Q. What safety precautions are necessary when handling this compound?

While specific safety data for this compound are limited, analogous dihydropyridine derivatives require:

- Use of PPE (gloves, lab coat, goggles) to avoid skin/eye contact.

- Handling in a fume hood due to potential dust inhalation risks.

- Storage in airtight containers away from light and moisture, as nitrile groups may hydrolyze under acidic/basic conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Systematic optimization involves:

- Solvent screening : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates.

- Catalyst exploration : Lewis acids (e.g., ZnCl₂) or ionic liquids can accelerate cyclization.

- Temperature gradients : Stepwise heating (e.g., 80°C → reflux) to control side reactions.

- Post-synthetic purification : Gradient recrystallization (e.g., DMF/ethanol mixtures) to remove unreacted starting materials .

Q. What strategies are used to analyze contradictory solubility data in different studies?

Contradictions often arise from polymorphic forms or impurities. Researchers should:

Q. How does substitution at the 4- and 6-positions influence biological activity?

Methyl groups at these positions enhance steric stabilization of the dihydropyridine ring, potentially improving metabolic stability. Bromine at position 5 may modulate electronic effects, altering binding affinity to biological targets. For example, similar derivatives with bromine substitutions show enhanced anticancer activity in cell viability assays .

Q. What computational methods support structure-activity relationship (SAR) studies for this compound?

Q. How can discrepancies in pharmacological data between in vitro and in vivo models be resolved?

- Metabolite profiling : Use LC-MS/MS to identify active/inactive metabolites.

- Protein binding assays : Evaluate serum protein interactions affecting bioavailability.

- Dose-response recalibration : Adjust in vivo dosing based on hepatic clearance rates observed in microsomal studies .

Methodological Notes

- Data Interpretation : Cross-validate spectroscopic and crystallographic data with computational models to resolve structural ambiguities .

- Controlled Experiments : Include halogen-free analogs (e.g., 5-H derivatives) as controls to isolate electronic vs. steric effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.